molecular formula C20H24O3 B1242650 13-Emsgtd CAS No. 62298-52-6

13-Emsgtd

Cat. No. B1242650
CAS RN: 62298-52-6
M. Wt: 312.4 g/mol
InChI Key: OMXFYKCGCDGYNC-SDNWHVSQSA-N
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Description

13-Emsgtd is a synthetic molecule that has gained significant attention in the scientific community for its potential applications in various fields of research. This molecule is known for its unique properties, which make it an ideal candidate for use in biochemical and physiological studies. In

Scientific Research Applications

Metabolic Flux Analysis

A workflow for the 13C isotope-based Metabolic Flux Analysis (13C-MFA) has been developed, focusing on the metabolic network modeling workflow. This involves tasks like model setup, data acquisition, evaluation of model equations, and data visualization. Human intervention and the integration of various knowledge and data sources are critical in each modeling step. A scientific workflow framework is utilized to organize and automate complex analysis processes in 13C-MFA applications, which helps minimize errors and accelerate evaluation procedures for 13C labeling experiments (Dalman et al., 2010).

Electrochemical Microsystem Technologies

Electrochemical microsystem technologies (EMST), which include electrochemical reactions applied in microsystem technologies (MST) and MST applied in electrochemistry, significantly impact various fields like electrochemistry, engineering, and material science. Fundamental research in this area involves scaling down reactions to the micro-scale, discussing control, advantages, and applications of electrochemical microreactions. This research also addresses the scaling up of microreactions for mass production and the realization of multistep processes, demonstrated in processes like the LIGA process and Foturan® technology (Schultze & Tsakova, 1999).

Cancer Research

Research on EMSY, a BRCA2 interacting protein, suggests its role as a key oncogene within the 11q13 amplicon in ovarian cancer. EMSY is amplified in a significant percentage of high-grade papillary serous carcinomas and other forms of ovarian cancer. This finding supports the importance of EMSY in the development and progression of ovarian cancer, providing insights into potential therapeutic targets (Brown et al., 2006).

Marketing Research in Emerging Markets

Research in emerging markets (EMs) is crucial for the advancement of marketing science and practice. EMs present unique challenges that can test and expand our understanding of marketing phenomena. A framework is proposed for how EM research contributes to marketing science, involving stages like theory development, data acquisition, data analysis, and learning. This approach emphasizes the importance of EM research in developing and implementing marketing strategies (Burgess & Steenkamp, 2006).

Environmental Research

Annual reports from the Environmental Dynamics and Simulation (ED&S) directorate at the Environmental Molecular Sciences Laboratory (EMSL) highlight research achievements in addressing environmental problems. EMSL, a facility of the US Department of Energy, provides capabilities for experiments and analysis to find solutions to national environmental issues like pollution production, global climate change, and health effects from contaminated environments (Foster-Mills, 2000).

properties

IUPAC Name

2-ethyl-2-[(2E)-2-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)ethyl]cyclopentane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O3/c1-3-20(18(21)9-10-19(20)22)12-11-14-5-4-6-15-13-16(23-2)7-8-17(14)15/h7-8,11,13H,3-6,9-10,12H2,1-2H3/b14-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXFYKCGCDGYNC-SDNWHVSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)CCC1=O)CC=C2CCCC3=C2C=CC(=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1(C(=O)CCC1=O)C/C=C/2\CCCC3=C2C=CC(=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801036345
Record name 2-[(2E)-2-(3,4-Dihydro-6-methoxy-1(2H)-naphthalenylidene)ethyl]-2-ethyl-1,3-cyclopentanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801036345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-2-[(2E)-2-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)ethyl]cyclopentane-1,3-dione

CAS RN

62298-52-6
Record name 2-[(2E)-2-(3,4-Dihydro-6-methoxy-1(2H)-naphthalenylidene)ethyl]-2-ethyl-1,3-cyclopentanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62298-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 13-Ethyl-3-methoxy-8,14-secogona-1,3,5(10),9(11)-tetraene-14,17-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062298526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(2E)-2-(3,4-Dihydro-6-methoxy-1(2H)-naphthalenylidene)ethyl]-2-ethyl-1,3-cyclopentanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801036345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxy-18-methyl-8,14-seco-1,3,5(10),9(11)-estratetraene-14,17-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.180
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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